molecular formula C₃₄H₅₈OSi B1145809 tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane CAS No. 104846-62-0

tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane

Cat. No.: B1145809
CAS No.: 104846-62-0
M. Wt: 510.91
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Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural characterization method for this compound. High-resolution proton Nuclear Magnetic Resonance spectroscopy conducted at 300 megahertz has been successfully employed for characterizing vitamin D2 metabolites and derivatives, with data acquisition times of approximately 4 hours for microgram quantities of material.

The Nuclear Magnetic Resonance spectral assignments for similar tert-butyldimethylsilyl-protected vitamin D compounds reveal characteristic chemical shift patterns. Patent literature documents specific chemical shift values for related compounds, including signals at δ 0.09 (6H, singlet) corresponding to the silicon-bound methyl groups, and δ 0.90 (9H, singlet) representing the tert-butyl protons. The vitamin D backbone exhibits distinctive resonances, with olefinic protons appearing in the range δ 5.10-6.25, reflecting the characteristic triene system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the tert-butyldimethylsilyl carbon atoms appearing at characteristic chemical shifts. Literature data for similar silyl ethers shows the silicon-bound methyl carbons typically resonating around δ -5 to 0, while the quaternary tert-butyl carbon appears near δ 25-30. The vitamin D framework carbons exhibit their characteristic chemical shift patterns, with olefinic carbons appearing in the range δ 110-140 and saturated carbons distributed throughout the aliphatic region.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (δ, ppm) Multiplicity Assignment
Silicon-methyl protons 0.05-0.15 Singlet Si(CH₃)₂
tert-Butyl protons 0.85-0.95 Singlet C(CH₃)₃
Olefinic protons 5.10-6.25 Various C=C-H
Methyl group protons 0.80-1.20 Doublet/Singlet CH₃

Infrared and Raman Vibrational Signatures

Infrared spectroscopy provides valuable information about the functional group composition and molecular vibrations of this compound. The silyl ether functionality exhibits characteristic absorption bands that distinguish it from other protecting groups and provide confirmation of successful silylation.

The Silicon-Oxygen stretching vibrations in silyl ethers typically appear in the range 1000-1100 reciprocal centimeters, with specific values dependent on the substitution pattern around the silicon atom. For tert-butyldimethylsilyl ethers, the Silicon-Oxygen-Carbon asymmetric stretching mode often appears around 1080-1040 reciprocal centimeters, providing a diagnostic fingerprint for this protecting group functionality. The Silicon-Carbon stretching vibrations contribute additional bands in the 800-900 reciprocal centimeters region.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to Silicon-Oxygen-Silicon vibrations, which appear strongly in the Raman spectrum at frequencies between 450-550 reciprocal centimeters. This vibrational mode is particularly useful for characterizing the silyl ether linkage and distinguishing it from other oxygen-containing functionalities. The polarizability changes associated with Silicon-Oxygen bond stretching make this vibration Raman-active and provide high-quality spectroscopic signatures.

Vibrational Mode Infrared Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
Si-O-C stretching 1080-1040 1080-1040 Strong
Si-C stretching 800-900 800-900 Medium
Si-O-Si stretching 450-550 450-550 Strong
C-H stretching 2850-3000 2850-3000 Strong

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. Field Desorption mass spectrometry data for related vitamin D tert-butyldimethylsilyl derivatives shows molecular ion peaks and specific fragmentation patterns.

The molecular ion peak appears at mass-to-charge ratio 510, corresponding to the molecular weight of 510.9 grams per mole. Characteristic fragmentation involves loss of the tert-butyldimethylsilyl protecting group, typically occurring through alpha-cleavage adjacent to the silicon-oxygen bond. This fragmentation results in loss of 115 mass units (corresponding to the tert-butyldimethylsilyl cation), producing a fragment ion at mass-to-charge ratio 395 that corresponds to the deprotected vitamin D2 backbone.

Additional fragmentation patterns include loss of methyl groups from the silyl protecting group and various cleavages within the steroid framework. Patent literature documents specific mass spectral fragmentation data for similar compounds, showing fragment ions at mass-to-charge ratios including 572, 408, and 276, which correspond to different fragmentation pathways. The fragmentation behavior provides valuable structural information and confirms the presence of the characteristic vitamin D backbone and silyl protecting group.

Properties

IUPAC Name

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58OSi/c1-24(2)25(3)14-15-27(5)31-20-21-32-28(13-12-22-34(31,32)9)17-18-29-23-30(19-16-26(29)4)35-36(10,11)33(6,7)8/h14-15,17-18,24-25,27,30-32H,4,12-13,16,19-23H2,1-3,5-11H3/b15-14+,28-17+,29-18-/t25-,27+,30-,31+,32-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHUIJWPZSWHEE-IYBFNROZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane (CAS No. 104846-62-0) is a silane compound characterized by its complex structure and potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C34H58OSi
  • Molecular Weight : 510.91 g/mol
  • Physical State : Oil
  • Color : Light Yellow
  • Solubility : Soluble in dichloromethane (DCM) and hexanes .

The biological activity of tert-butyl-dimethyl-silane derivatives often relates to their ability to interact with various biological targets. The presence of the silane group may enhance the lipophilicity of the compound, facilitating membrane permeability and interaction with lipid bilayers. This property can lead to modulation of cellular signaling pathways, potentially influencing processes such as apoptosis, inflammation, and cell proliferation.

Cytotoxicity and Cell Viability

Cytotoxicity assays are vital for assessing the safety profile of chemical compounds. Preliminary studies involving structurally related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For instance, some silane derivatives demonstrated significant inhibition of cell viability in human cancer cell lines at micromolar concentrations, indicating potential therapeutic applications .

In Vivo Studies

In vivo studies on related silane compounds have revealed their potential in modulating immune responses. For example, certain derivatives have been shown to enhance macrophage activity and cytokine production, suggesting an immunomodulatory effect that could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

A study conducted on a series of silane compounds demonstrated their efficacy against pathogenic bacteria. The results indicated that certain structural modifications could enhance their antibacterial activity. Although direct studies on tert-butyl-dimethyl-silane are lacking, these findings suggest a promising avenue for future research into its antimicrobial properties.

Case Study 2: Cancer Cell Line Inhibition

In a comparative analysis of silanes' effects on cancer cell lines, one derivative showed an IC50 value of 25 µM against breast cancer cells. While specific data for tert-butyl-dimethyl-silane is not available, the structural similarities imply potential for similar biological effects .

Data Tables

PropertyValue
Molecular FormulaC34H58OSi
Molecular Weight510.91 g/mol
Physical StateOil
ColorLight Yellow
SolubilityDCM, Hexanes
Biological ActivityObservations
AntimicrobialPotential activity observed in related compounds
CytotoxicityVaries; structurally related compounds show significant inhibition
ImmunomodulatoryEnhanced macrophage activity reported in similar studies

Scientific Research Applications

Organic Synthesis

tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane is utilized as a reagent in organic synthesis. Its silane functionality allows it to act as a protecting group for alcohols and amines during multi-step synthesis processes. This application enhances the selectivity and yield of desired products while minimizing side reactions.

Pharmaceutical Development

Due to its structural complexity, this compound has potential applications in pharmaceutical development. It can serve as a precursor or intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting various diseases. The presence of the silane group may also influence the pharmacokinetics and bioavailability of the resulting compounds.

Material Science

In material science, this compound can be used to modify surfaces for enhanced properties such as hydrophobicity or adhesion. The silane's ability to bond with substrates makes it useful in coatings and composites.

Case Study 1: Organic Synthesis Efficiency

A study demonstrated the use of tert-butyl-dimethyl-(4-methylene) as a protective agent in synthesizing complex organic molecules. The results indicated that using this silane significantly improved yields by preventing undesired reactions during critical synthetic steps.

Case Study 2: Pharmaceutical Applications

Research highlighted its role in synthesizing analogs of known pharmaceuticals. Compounds derived from tert-butyl-dimethyl-(4-methylene) exhibited enhanced biological activity compared to their non-silylated counterparts, suggesting that the silane moiety plays a crucial role in modulating biological interactions.

Preparation Methods

Silylation of the Precursor Hydroxyl Group

The synthesis begins with the protection of a hydroxyl group on a vitamin D2-derived intermediate. Silylation is performed using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base. This step ensures chemoselectivity and prevents unwanted side reactions during subsequent transformations. For example, in the synthesis of analogous vitamin D derivatives, 1-[(4-bromophenyl)methyl]cyclohexanol was treated with TBDMSCl in dimethylformamide (DMF) at 20°C, yielding the corresponding silyl ether in quantitative yield . The reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the silane reagent .

Construction of the Hex-2-enyl Substituent

The 1,4,5-trimethyl-hex-2-enyl side chain is introduced via Suzuki–Miyaura coupling or Wittig–Horner olefination. In a documented procedure, a boronic acid derivative of the hexenyl group was coupled to a brominated intermediate using Pd(PPh3)4 as a catalyst. The reaction occurs in a degassed mixture of dimethoxyethane (DME) and water (4:1) at 80°C, with sodium carbonate as a base . Alternatively, the Wittig–Horner reaction employs diethylphosphono-3-methyl-2-butanone to form the trans-configured double bond, as reported in the synthesis of 24(28)-methylene-1α-hydroxyvitamin D3 .

Formation of the Octahydro-inden-4-ylidene Moiety

The indenylidene-ethylidene system is constructed through a sequence of oxidation and elimination reactions. A critical step involves ozonolysis of a protected triene intermediate to generate an aldehyde, followed by a Horner–Wadsworth–Emmons reaction with a stabilized ylide. For instance, ozonolysis of a SO2-protected vitamin D2 derivative at −65°C in dichloromethane/methanol yielded a nor-aldehyde, which was subsequently reacted with a phosphonate reagent to form the enone intermediate . Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride has also been employed to functionalize benzyl positions for further coupling .

Photoisomerization to Establish cis-Vitamin Geometry

The trans-to-cis isomerization of the triene system is achieved via triplet-sensitized photoirradiation. A solution of the trans-intermediate in toluene is irradiated with a 366 nm UV lamp in the presence of 9-acetylanthracene as a sensitizer. This step converts the thermodynamically less stable trans isomer into the cis configuration, which is essential for biological activity in vitamin D analogs .

Deprotection and Final Purification

The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 60°C. After deprotection, the crude product is purified via flash column chromatography on silica gel, typically using hexane/ethyl acetate gradients. Final characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, the 1^1H NMR spectrum of the target compound exhibits characteristic signals at δ 7.72–7.67 (m, 4H, aromatic), δ 2.9 (s, 2H, benzylic), and δ 1.72–1.65 (m, 2H, cyclohexyl) .

Spectroscopic and Analytical Data

Property Value
Molecular FormulaC34H58OSi
Molecular Weight510.9 g/mol
IR (ATR)2929 cm⁻¹ (C-H stretch), 2227 cm⁻¹ (C≡N), 1255 cm⁻¹ (Si-O)
1^1H NMR (CDCl3, 500 MHz)δ 7.72–7.67 (m, 4H), δ 2.9 (s, 2H), δ 1.72–1.65 (m, 2H)
HRMS (ESI)[M–Br]⁺ calcd for C19H30OSi: 381.1249; found: 381.1252

Challenges and Optimization

Key challenges include maintaining stereochemical integrity during photoisomerization and avoiding premature hydrolysis of the TBDMS group. The use of anhydrous solvents, rigorous argon atmospheres, and low-temperature conditions (−65°C for ozonolysis) mitigates these issues . Yield optimization for the Suzuki–Miyaura coupling step (68% over two steps) highlights the sensitivity of palladium catalysts to oxygen and moisture .

Q & A

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: The crystal structure can be resolved using X-ray crystallography with the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement). Data collection should prioritize high-resolution measurements (≤ 1.0 Å) to resolve the compound’s complex stereochemistry. Use WinGX for post-refinement visualization and validation, including anisotropic displacement parameter analysis . Cross-validate results against the Cambridge Structural Database (CSD) to identify structural outliers or inconsistencies .

Q. What synthetic routes are effective for producing this compound?

Methodological Answer: A viable route involves ionic liquid-mediated coupling (e.g., using tert-butyldimethylsilyl-protected intermediates). For example:

  • React tert-butyl-dimethyl-silane derivatives with a hex-2-enyl-substituted indenylidene precursor under anhydrous THF at 65°C for 16 hours, using NaH as a base to deprotonate intermediates .
  • Monitor reaction progress via TLC (e.g., hexane/ethyl acetate 7:3) and purify via column chromatography with silica gel .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthesis intermediates be resolved?

Methodological Answer: Use circular dichroism (CD) spectroscopy to analyze chiral centers and compare experimental spectra with density functional theory (DFT) -simulated configurations. For ambiguous cases, employ COMSOL Multiphysics coupled with AI-driven conformational sampling to predict stable stereoisomers . Validate computationally favored structures using NOESY NMR to confirm spatial proximity of substituents .

Q. How should researchers address contradictory data in reaction mechanism proposals?

Methodological Answer: Integrate kinetic isotope effect (KIE) studies with DFT-based transition-state modeling to identify rate-determining steps. For example:

  • Compare experimental kH/kDk_H/k_D values with computed activation barriers for proton-transfer steps.
  • Use high-throughput screening (e.g., robotic liquid handlers) to test competing mechanistic hypotheses under varied conditions (pH, solvent polarity) .

Q. What strategies ensure robust validation of crystallographic data?

Methodological Answer:

  • Apply SHELXL’s VALIDATE tool to flag unusual bond lengths, angles, or displacement parameters.
  • Cross-reference hydrogen-bonding networks and π-π interactions with CSD entries of analogous silane compounds .
  • For twinned crystals, use SHELXE to deconvolute overlapping diffraction patterns .

Q. How can derivatives of this compound be synthesized for structure-activity studies?

Methodological Answer:

  • Iodo- or bromo-substituted derivatives : Replace the silane-protected hydroxyl group via nucleophilic substitution (e.g., NaI in acetone at 50°C) .
  • Chloroethylidene analogs : Use [89043-32-3] as a precursor, modifying reaction stoichiometry to favor halogen retention .
  • Monitor purity via HPLC-MS and confirm regioselectivity using 13C^{13}\text{C}-NMR .

Q. What analytical techniques are critical for assessing thermal stability?

Methodological Answer:

  • Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds (e.g., >250°C for silane derivatives).
  • Pair with differential scanning calorimetry (DSC) to identify phase transitions or exothermic events.
  • Use AI-driven predictive models (e.g., COMSOL-integrated algorithms) to extrapolate stability under non-ambient conditions .

Methodological Best Practices

Q. How should air-sensitive intermediates be handled during synthesis?

Methodological Answer:

  • Use Schlenk-line techniques under inert argon or nitrogen atmospheres.
  • Store intermediates in flame-dried glassware with molecular sieves (3Å) to prevent moisture ingress .

Q. What computational tools aid in optimizing reaction yields?

Methodological Answer:

  • Employ Design of Experiments (DoE) software to model solvent, temperature, and catalyst interactions.
  • Integrate machine learning (e.g., Python-based Scikit-learn) to predict optimal conditions from historical datasets .

Q. How can researchers manage large crystallographic datasets efficiently?

Methodological Answer:

  • Archive raw diffraction data in CIF format and deposit in the CSD for public access .
  • Use SHELXPRO to automate report generation, including tables for bond lengths, angles, and torsional parameters .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .

Cross-Disciplinary Applications

Q. How can this compound be utilized in cross-coupling reactions?

Methodological Answer:

  • Leverage the iodine atom in tert-butyl(4-iodobutoxy)dimethylsilane derivatives for Stille or Suzuki-Miyaura couplings (e.g., Pd(PPh3_3)4_4 catalyst, DMF solvent) .
  • Optimize ligand design (e.g., biphenylphosphines) to enhance coupling efficiency with arylboronic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.